molecular formula C14H14N2O3S2 B2846744 (Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 463308-93-2

(Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2846744
CAS No.: 463308-93-2
M. Wt: 322.4
InChI Key: ZUVZZNBYZGLVRK-POHAHGRESA-N
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Description

The compound “(Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid” is a structurally complex thiazolidinone derivative featuring a pyridine-substituted methylene group and a thioxo moiety. Thiazolidinones are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific derivative integrates a pyridinyl group, which may enhance its bioactivity by improving binding affinity to biological targets, such as enzymes or receptors.

The compound’s synthesis likely involves cyclocondensation reactions between thiourea derivatives and α,β-unsaturated carbonyl intermediates, a common strategy for thiazolidinone scaffolds.

Properties

IUPAC Name

3-methyl-2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-8(2)11(13(18)19)16-12(17)10(21-14(16)20)6-9-4-3-5-15-7-9/h3-8,11H,1-2H3,(H,18,19)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVZZNBYZGLVRK-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CN=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CN=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the condensation of thiazolidinedione derivatives with various aldehydes. The structural features include:

  • Thiazolidinone ring : Imparts significant biological activity.
  • Pyridine moiety : Enhances interaction with biological targets.
  • Methyl and butanoic acid substituents : Influence solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the compound's potent antimicrobial properties against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.004 - 0.03 mg/mL0.008 - 0.06 mg/mL
Escherichia coli0.20 mg/mL0.30 mg/mL
Enterococcus cloacae0.003 mg/mL0.20 mg/mL
Pseudomonas aeruginosa0.30 mg/mL0.30 mg/mL

The compound exhibited antibacterial activity that surpassed traditional antibiotics like ampicillin by 10–50 times, indicating its potential as a new antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound also shows antifungal activity:

Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

The antifungal efficacy was particularly notable against T. viride, suggesting a broad spectrum of action .

Antitumor Activity

The compound's thiazolidinone core is associated with significant antitumor effects. Studies indicate that it can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in tumor growth.

Research has shown that compounds within this class can act as dual inhibitors of COX-1/COX-2 and exhibit non-nucleoside inhibition of viral polymerases, providing a multifaceted approach to cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies reveal crucial insights into the molecular features that enhance biological activity:

  • Presence of Thiazolidinone Core : Essential for antimicrobial and antitumor activities.
  • Pyridine Substitution : Increases binding affinity to biological targets.
  • Alkyl Substituents : Such as methyl and butanoic acid groups improve solubility and bioavailability.

These findings suggest that modifications to the existing structure could lead to compounds with improved efficacy .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of thiazolidinones exhibited significant antibacterial effects against resistant strains of bacteria, including MRSA, highlighting the potential for clinical applications in treating antibiotic-resistant infections .
  • Case Study on Antitumor Activity : In vitro studies revealed that certain derivatives induced apoptosis in cancer cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity :
    • Studies have shown that compounds containing thiazolidine rings exhibit antimicrobial properties. For instance, derivatives of thiazolidine have been investigated for their efficacy against various bacterial strains, including those resistant to conventional antibiotics .
  • Anti-inflammatory Properties :
    • The thiazolidine scaffold has been associated with anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential :
    • Some derivatives have shown promise in cancer research, particularly in inhibiting tumor cell proliferation. The mechanism often involves the modulation of apoptotic pathways, which could lead to the development of novel anticancer agents .

Agricultural Applications

  • Pesticidal Activity :
    • The compound has been explored for its potential as a botanical pesticide. Its structure allows it to interact with biological targets in pests, leading to effective pest management strategies without the environmental impact associated with synthetic pesticides.
  • Plant Growth Regulation :
    • Research indicates that thiazolidine derivatives can influence plant growth and development by modulating hormonal pathways. This property can be harnessed to enhance crop yields and resistance against pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazolidine derivatives, including (Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In vivo experiments revealed that the administration of this compound resulted in a marked reduction of inflammation in animal models induced by carrageenan. The results indicated a decrease in edema and pro-inflammatory markers, supporting its potential use in treating inflammatory conditions .

Case Study 3: Pesticidal Application

Field trials assessing the efficacy of this compound as a natural pesticide showed promising results against common agricultural pests like aphids and spider mites. The compound demonstrated a significant reduction in pest populations compared to untreated controls .

Chemical Reactions Analysis

Alkylation of the Thioxo Group

The thioxo (C=S) group at position 2 undergoes S-alkylation with alkyl halides (e.g., iodomethane) to form methylthio derivatives. This reaction enhances stability and modulates electronic properties .

Optimized Alkylation Protocol:

ParameterCondition
SolventWater
BaseTriethylamine
Temperature25°C
Time (Ultrasound)3 min
Yield95%

Nucleophilic Additions at C5

The electron-deficient double bond at C5 participates in Michael additions and cycloadditions. For example:

  • Reaction with malononitrile derivatives forms fused heterocycles.

  • Halogenation (e.g., bromine in acetic acid) yields 5-halo intermediates for further functionalization .

Example Reaction:
(Z)-5-(Pyridin-3-ylmethylene)thiazolidinone + Malononitrile → Michael adduct (via C5 nucleophilic attack).

Amino Acid Conjugation

The carboxylic acid group at position 3 enables conjugation with amino acids via amide coupling . For instance, reaction with L-alanine under basic conditions forms a peptide bond .

Conjugation Protocol:

ComponentMolar RatioConditionsYield (%)
Thiazolidinone1.0K₂CO₃/H₂O, ultrasound98
L-Alanine1.2rt, 1–4 min

Stability and Hydrolysis

The compound exhibits pH-dependent hydrolysis:

  • Acidic conditions : Protonation of the pyridyl nitrogen increases electrophilicity, accelerating ring-opening.

  • Basic conditions : Deprotonation of the carboxylic acid stabilizes the molecule but may lead to decarboxylation at elevated temperatures .

Hydrolysis Products:

  • Pyridine-3-carbaldehyde (from C5 cleavage).

  • 3-Methyl-2-(2-thioxo-4-oxothiazolidin-3-yl)butanoic acid (core thiazolidinone).

Biological Activity and Derivatives

  • Antimicrobial activity : Linked to the pyridylmethylene and thioxo groups.

  • Enzyme inhibition : Via interactions with the carboxylic acid and heterocyclic core .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the thiazolidinone family, which shares a core five-membered ring containing nitrogen and sulfur atoms. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Reported Bioactivities Key Differences
Thiazolidinediones (TZDs) 2,4-thiazolidinedione core; e.g., Rosiglitazone PPAR-γ agonists (antidiabetic), anti-inflammatory Lacks pyridinylmethylene and thioxo groups; simpler substitution patterns
Rhodanine derivatives 2-thioxo-4-thiazolidinone core; e.g., Epalrestat Aldose reductase inhibitors (diabetic complications) Contains additional aromatic substituents but lacks the pyridine moiety
Pyridine-substituted thiazolidinones Thiazolidinone core with pyridinyl substituents; e.g., Cefozopran (antibiotic derivative) Antimicrobial, kinase inhibition Differs in side-chain configuration; no butanoic acid linkage
Marine-derived thiazolidinones E.g., Salternamides (from actinomycetes) Anticancer, antimicrobial Marine analogues often include halogenation or polyketide chains

Pharmacokinetic and Bioactivity Comparisons

Bioactivity Modulation: The pyridinylmethylene group in the compound may enhance cellular permeability compared to non-aromatic thiazolidinones, as seen in pyridine-containing drugs like Nicotinamide . The thioxo group (C=S) at position 2 of the thiazolidinone ring could increase metabolic stability compared to oxo (C=O) analogues, as observed in antidiabetic TZDs .

Target Selectivity: Unlike marine-derived thiazolidinones (e.g., Salternamide E), which exhibit cytotoxicity via tubulin inhibition, this compound’s butanoic acid side chain may favor interactions with enzymes requiring carboxylate binding pockets (e.g., proteases or oxidoreductases) .

However, this could also limit synthetic yields, as seen in structurally intricate marine natural products .

Limitations of Current Data

No direct bioactivity or pharmacokinetic data for “(Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid” are available in the provided evidence. Comparative insights are extrapolated from studies on analogous thiazolidinones and pyridine derivatives.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including the formation of the thiazolidinone core and pyridinylmethylene group. Key steps require optimization of reaction conditions (e.g., temperature: 60–80°C; solvents: DMF or THF) and purification via column chromatography. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor intermediates, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity .

Q. Which analytical techniques are critical for characterizing its structure and purity?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming stereochemistry (e.g., Z-configuration of the methylene group) .
  • X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities .

Q. How can researchers assess its stability under varying experimental conditions?

Stability studies should evaluate:

  • pH dependence : Test solubility and degradation in buffers (pH 3–10) using UV-Vis spectroscopy .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Oxidative/Reductive resistance : Expose the compound to H2O2 or NaBH4 and monitor changes via HPLC .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Target kinases or proteases linked to diseases (e.g., cancer, inflammation) using fluorescence-based readouts .
  • Antimicrobial testing : Employ disk diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293, HeLa) to assess IC50 values .

Q. How is the compound’s solubility profile determined for biological studies?

Use shake-flask methods with solvents of varying polarity (water, DMSO, ethanol) and measure saturation concentrations via UV-Vis spectroscopy. Co-solvency approaches (e.g., PEG-400) can enhance aqueous solubility .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized concentrations and controls.
  • Target specificity profiling : Use CRISPR/Cas9 knockout models to confirm on- vs. off-target effects .
  • Meta-analysis : Compare datasets from orthogonal assays (e.g., SPR binding vs. cellular activity) to identify confounding variables .

Q. How can computational modeling guide structural optimization?

  • Docking studies : Predict binding modes with target proteins (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina .
  • QSAR models : Correlate substituent effects (e.g., pyridine vs. benzene rings) with bioactivity to prioritize synthetic targets .

Q. What methods elucidate its mechanism of action in complex biological systems?

  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment via RNA-seq or LC-MS/MS .
  • Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein thermal stability shifts .

Q. How do structural analogs compare in terms of activity and toxicity?

Analog Modification Activity Reference
Pyridin-2-ylmethylene derivativePyridine substitutionEnhanced kinase inhibition
Fluorobenzylidene analogFluorine additionImproved metabolic stability
Thiazolidinone core removalCore scaffold simplificationLoss of antimicrobial activity

Q. What experimental designs address its pharmacokinetic limitations?

  • Microsomal stability assays : Incubate with liver microsomes to estimate metabolic half-life .
  • Plasma protein binding : Use ultrafiltration to measure free fraction .
  • In vivo PK/PD : Administer to rodent models and quantify plasma levels via LC-MS/MS .

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